molecular formula C28H29NO2 B14613555 4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate CAS No. 59662-56-5

4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14613555
CAS No.: 59662-56-5
M. Wt: 411.5 g/mol
InChI Key: SFSVDJVBMDZGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate: is a chemical compound known for its unique structural properties and applications in various fields It is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to speed up the reactions .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the octyl group can influence the compound’s solubility and membrane permeability. These interactions can affect various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanophenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a cyano group, an octyl group, and a carboxylate group. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry .

Properties

CAS No.

59662-56-5

Molecular Formula

C28H29NO2

Molecular Weight

411.5 g/mol

IUPAC Name

(4-cyanophenyl) 4-(4-octylphenyl)benzoate

InChI

InChI=1S/C28H29NO2/c1-2-3-4-5-6-7-8-22-9-13-24(14-10-22)25-15-17-26(18-16-25)28(30)31-27-19-11-23(21-29)12-20-27/h9-20H,2-8H2,1H3

InChI Key

SFSVDJVBMDZGNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.